


# An In-depth Technical Guide to the Molecular Structure of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to **4,8-Dinitroquinoline**. Due to the limited availability of direct experimental data for this specific dinitro-isomer, this document leverages data from closely related and well-characterized mono-nitroquinoline analogues, namely 4-nitroquinoline and 8-nitroquinoline, to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving nitro-substituted quinoline scaffolds.

#### Introduction

The quinoline ring system is a fundamental heterocyclic scaffold prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of nitro groups to the quinoline core can profoundly influence its physicochemical properties and pharmacological effects. **4,8-Dinitroquinoline**, a dinitro-substituted derivative, represents a molecule of interest for which detailed characterization is not widely available in the public domain. This guide aims to consolidate the known information on related compounds to build a predictive profile for **4,8-Dinitroquinoline**.

#### **Molecular Structure and Identification**



The molecular structure of **4,8-Dinitroquinoline** consists of a quinoline core substituted with two nitro groups at positions 4 and 8.

Caption: Molecular structure of **4,8-Dinitroquinoline**.

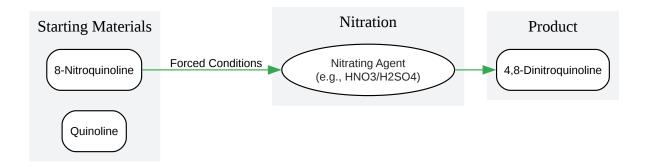
#### **Chemical Identifiers**

Direct chemical identifiers for **4,8-Dinitroquinoline** are not readily available in major chemical databases. However, for the closely related mono-nitro derivatives, the following information is available:

| Identifier        | 4-Nitroquinoline                                                      | 8-Nitroquinoline                                                      |
|-------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 4-nitroquinoline[1]                                                   | 8-nitroquinoline                                                      |
| CAS Number        | 3741-15-9[1]                                                          | 607-35-2[2]                                                           |
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> [1]       | C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>           |
| Molecular Weight  | 174.16 g/mol [1]                                                      | 174.16 g/mol                                                          |
| SMILES            | C1=CC=C2C(=C1)C(=CC=N2)INVALID-LINK[O-][1]                            | C1=CC=C2C(=C1)N=CC=C2<br>INVALID-LINK[O-]                             |
| InChI             | InChI=1S/C9H6N2O2/c12-<br>11(13)9-5-6-10-8-4-2-1-3-<br>7(8)9/h1-6H[1] | InChI=1S/C9H6N2O2/c12-<br>11(13)8-5-1-3-7-4-2-6-10-<br>9(7)8/h1-6H[2] |

#### For **4,8-Dinitroquinoline**, the predicted identifiers are:

| Identifier        | 4,8-Dinitroquinoline                                        |
|-------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>5</sub> N <sub>3</sub> O <sub>4</sub> |
| Molecular Weight  | 219.16 g/mol                                                |


A CAS number of 14753-19-6 is assigned to Quinoline, 4,8-dinitro-, 1-oxide, a closely related N-oxide derivative.[3]



# **Experimental Protocols**Proposed Synthetic Pathway

Direct synthesis of **4,8-Dinitroquinoline** is not well-documented. Standard nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] Achieving a 4,8-disubstituted pattern would likely require a more targeted approach. A plausible synthetic route could involve the nitration of a pre-substituted quinoline. For instance, the nitration of 8-nitroquinoline under forcing conditions might introduce a second nitro group. Alternatively, a multi-step synthesis starting from a different precursor could be employed.

The synthesis of the related Quinoline, 4,8-dinitro-, 1-oxide has been reported from the nitration of quinoline 1-oxide or 8-nitroquinoline N-oxide.[3]



Click to download full resolution via product page

Caption: Proposed synthetic workflow for **4,8-Dinitroquinoline**.

## **Physicochemical Properties (Comparative Data)**

The following table summarizes the known physicochemical properties of 4-nitroquinoline and 8-nitroquinoline. These values can serve as a reference for predicting the properties of **4,8-Dinitroquinoline**.



| Property      | 4-Nitroquinoline | 8-Nitroquinoline |
|---------------|------------------|------------------|
| Melting Point | Not available    | 88-90 °C         |
| Boiling Point | Not available    | Not available    |
| XLogP3        | 2.1[1]           | 2.1              |

# **Spectroscopic Data (Comparative Analysis)**

Direct spectroscopic data for **4,8-Dinitroquinoline** is not available. This section provides data for the mono-nitro analogues to serve as a reference for expected spectral features.

### **Mass Spectrometry**

The mass spectrum of **4,8-Dinitroquinoline** is expected to show a molecular ion peak (M+) at m/z 219.

Table: Key Mass Spectral Fragments for Mono-Nitroquinolines

| Compound         | Molecular Ion (m/z) | Key Fragments (m/z) |
|------------------|---------------------|---------------------|
| 4-Nitroquinoline | 174[1]              | 128, 101[1]         |
| 8-Nitroquinoline | 174                 | 128, 116, 101       |

## Infrared (IR) Spectroscopy

The IR spectrum of **4,8-Dinitroquinoline** is expected to exhibit characteristic peaks for the nitro groups and the quinoline ring system.

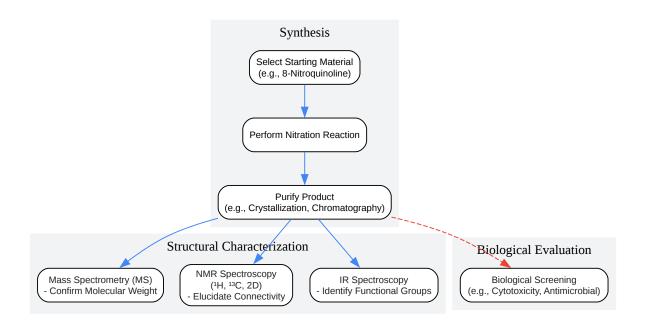
Table: Characteristic IR Absorption Bands for Nitro-Aromatic Compounds



| Functional Group                   | Wavenumber (cm <sup>-1</sup> ) |
|------------------------------------|--------------------------------|
| Aromatic C-H stretch               | 3100 - 3000                    |
| Aromatic C=C stretch               | 1600 - 1450                    |
| Asymmetric NO <sub>2</sub> stretch | 1550 - 1500                    |
| Symmetric NO <sub>2</sub> stretch  | 1355 - 1335                    |
| C-N stretch                        | 870 - 830                      |

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H and ¹³C NMR spectra of **4,8-Dinitroquinoline** would provide detailed structural information. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two nitro groups. Predicting the exact chemical shifts without experimental data is challenging, but the following table for 4-nitroquinoline provides a reference.


Table: Predicted <sup>13</sup>C NMR Chemical Shifts for 4-Nitroquinoline

| Carbon Atom | Chemical Shift (ppm) |
|-------------|----------------------|
| C2          | 151.2                |
| C3          | 122.5                |
| C4          | 149.3                |
| C4a         | 124.9                |
| C5          | 129.8                |
| C6          | 126.8                |
| C7          | 131.5                |
| C8          | 123.8                |
| C8a         | 148.1                |
|             |                      |

# **Logical Workflow for Analysis**



The following diagram outlines a logical workflow for the synthesis and characterization of **4,8- Dinitroquinoline**.



Click to download full resolution via product page

Caption: Logical workflow for the synthesis and analysis of **4,8-Dinitroquinoline**.

### Conclusion

While direct experimental data for **4,8-Dinitroquinoline** is sparse, this technical guide provides a foundational understanding of its molecular structure and predicted properties based on a comparative analysis of its mono-nitro analogues. The provided synthetic strategies and analytical workflows offer a roadmap for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the physicochemical and biological properties of **4,8-Dinitroquinoline**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 8-nitro- [webbook.nist.gov]
- 3. Quinoline, 4,8-dinitro-, 1-oxide | CAS#:14753-19-6 | Chemsrc [chemsrc.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. organic chemistry Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 4,8-Dinitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15479523#4-8-dinitroquinoline-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com